molecular formula C21H21FN2O4 B2701256 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide CAS No. 898412-11-8

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide

Cat. No. B2701256
CAS RN: 898412-11-8
M. Wt: 384.407
InChI Key: HSLHHPQXMRRAKO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide an accurate analysis of its chemical reactions .

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects and properties of isoquinoline derivatives, such as those related to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide, has revealed interesting chemical behaviors. For example, studies on similar compounds have shown the formation of gels and crystalline salts upon treatment with different mineral acids. These compounds have also been shown to form host–guest complexes with enhanced fluorescence emission, highlighting their potential in materials science and sensor technology applications (Karmakar, Sarma, & Baruah, 2007).

Fluorescence Applications

The synthesis of novel compounds through palladium-catalysed cross-coupling reactions has led to the creation of fluorophores, which are crucial in the development of new imaging agents and sensors. Such research demonstrates the potential of isoquinoline derivatives in enhancing fluorescence-based technologies (Prickett, Singh, & Vankayalapati, 2000).

Neuroimaging and Drug Discovery

Isoquinoline derivatives have been evaluated for their potential in neuroimaging and as ligands in the study of brain disorders. Compounds such as 18F-labeled PET ligands demonstrate significant uptake in the brain and have applications in visualizing expressions of specific proteins in neurodegenerative diseases, showcasing their utility in medical imaging and drug discovery (Yui et al., 2010).

Synthesis and Chemical Characterization

The development of new synthetic routes for creating isoquinoline derivatives is a key area of research. Such studies provide insights into more efficient and practical methods for producing compounds with potential applications in various fields, including pharmaceuticals and organic chemistry (Wenpeng et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for this compound .

Safety and Hazards

Without specific studies or data on this compound, it’s challenging to provide an accurate analysis of its safety and hazards .

properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-2-27-13-12-24-11-10-15-16(21(24)26)6-5-9-19(15)28-14-20(25)23-18-8-4-3-7-17(18)22/h3-11H,2,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHHPQXMRRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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